ranitidine hydrochloride

Übersicht

Beschreibung

Ranitidine hydrochloride is a histamine H2-receptor antagonist that reduces stomach acid production. It is commonly used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . The compound was discovered in England in 1976 and came into commercial use in 1981 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ranitidine hydrochloride typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives of ranitidine with modified functional groups, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Ranitidine hydrochloride is indicated for several gastrointestinal conditions:

- Duodenal and Gastric Ulcers : Ranitidine is used for the short-term treatment of active duodenal ulcers and benign gastric ulcers. It aids in healing and prevents recurrence after initial treatment .

- Gastroesophageal Reflux Disease (GERD) : This medication effectively alleviates symptoms associated with GERD, including heartburn and esophagitis .

- Zollinger-Ellison Syndrome : Ranitidine is employed in managing this condition characterized by excessive gastric acid production .

- Erosive Esophagitis : It treats inflammation of the esophagus caused by acid reflux .

- Stress Ulcer Prophylaxis : In hospitalized patients, ranitidine is often administered to prevent stress-related mucosal disease .

Formulation Innovations

Recent research has focused on developing innovative formulations of ranitidine to enhance its palatability and effectiveness, particularly for pediatric and geriatric populations. Studies have explored flexible tablet formulations that improve compliance through taste masking and rapid dispersion in water .

| Formulation Type | Characteristics |

|---|---|

| Oral Flexible Tablets | Rapid dispersion, taste masking, suitable for varied patient populations |

| Effervescent Granules | Quick dissolution, ease of administration |

| Syrup | Liquid form for easier intake, especially in children |

Safety Concerns and Withdrawal

Despite its extensive use, ranitidine was withdrawn from the market due to safety concerns regarding potential carcinogenic impurities found in some formulations. The U.S. Food and Drug Administration (FDA) requested the withdrawal of all ranitidine products in April 2020 after discovering N-nitrosodimethylamine (NDMA), a probable human carcinogen, in certain samples . This has led to increased scrutiny regarding its safety profile.

Case Studies

- Fatal Anaphylactic Reaction : A case study reported a sudden death following intravenous administration of ranitidine during post-surgical care. The patient exhibited symptoms consistent with anaphylaxis shortly after administration, highlighting the need for caution when using this drug in sensitive populations .

- Long-term Safety Review : A comprehensive review of over 26,000 patients in clinical trials indicated that adverse events were reported by 20% of those receiving ranitidine compared to 27% receiving placebo. This suggests a favorable safety profile under controlled conditions; however, rare idiosyncratic reactions were noted .

Wirkmechanismus

Ranitidine hydrochloride works by blocking histamine H2 receptors on the parietal cells in the stomach lining, thereby inhibiting the secretion of gastric acid . This action helps in reducing symptoms associated with excess stomach acid, such as heartburn and acid indigestion . The molecular targets include the histamine H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cimetidine: Another histamine H2-receptor antagonist with a similar mechanism of action but a shorter duration of effect.

Famotidine: A more potent H2-receptor antagonist with fewer side effects compared to ranitidine.

Nizatidine: Similar to ranitidine but with a slightly different pharmacokinetic profile.

Uniqueness

Ranitidine hydrochloride is unique due to its balanced efficacy and safety profile. It has a longer duration of action compared to cimetidine and a better side effect profile compared to other H2-receptor antagonists .

Eigenschaften

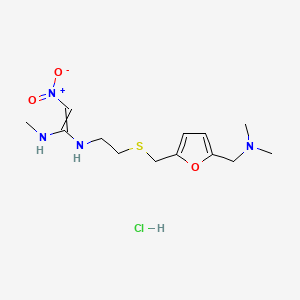

Molekularformel |

C13H23ClN4O3S |

|---|---|

Molekulargewicht |

350.87 g/mol |

IUPAC-Name |

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H |

InChI-Schlüssel |

GGWBHVILAJZWKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Verwandte CAS-Nummern |

66357-35-5 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.